Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Description
The compound “Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” is a complex organic molecule. It contains several functional groups, including a fluorobenzoyl group, an imino group, a sulfamoyl group, a benzothiazol group, and an ethyl acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzothiazol group, for instance, is a heterocyclic compound (a ring structure that contains atoms of at least two different elements), which could add to the complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorobenzoyl group could potentially increase the compound’s stability and resistance to degradation .Scientific Research Applications
Fluorescent Probes and Imaging Agents
Fluorescent compounds play a crucial role in biological research. Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate could serve as a fluorescent probe or imaging agent. Researchers can label specific cellular structures or proteins with this compound to visualize their localization, dynamics, and interactions. Its fluorescence properties allow for real-time monitoring of cellular processes, such as protein trafficking, gene expression, and cell signaling .
Antibacterial Activity
The benzothiazole scaffold in this compound has been associated with antibacterial properties. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Investigating its mechanism of action and optimizing its structure could lead to novel antibiotics or antibacterial therapies .
Anti-Inflammatory Effects
Sulfonamide derivatives, like the one present in this compound, have shown anti-inflammatory activity. This compound might modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, or other inflammatory disorders .
Cancer Research
Given its unique structure, this compound could be investigated for its potential in cancer therapy. Benzothiazole derivatives have exhibited cytotoxic effects against cancer cells. Researchers might explore its impact on cell proliferation, apoptosis, and tumor growth. Additionally, its fluorescence properties could aid in cancer cell imaging and drug delivery studies .
Enzyme Inhibition Studies
Researchers often use small molecules to study enzyme function and inhibition. This compound could serve as a scaffold for designing enzyme inhibitors. By targeting specific enzymes, it may contribute to drug development in areas such as cardiovascular diseases, neurodegenerative disorders, or metabolic syndromes .
Materials Science and Organic Electronics
Benzothiazole-based compounds have applications beyond biology. They can be incorporated into materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Researchers might explore its electronic properties, solubility, and stability to enhance device performance .
properties
IUPAC Name |
ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S2/c1-2-27-16(23)10-22-14-7-6-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-4-3-5-12(19)8-11/h3-9H,2,10H2,1H3,(H2,20,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMCMMKYHLAEGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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